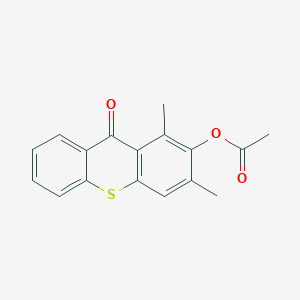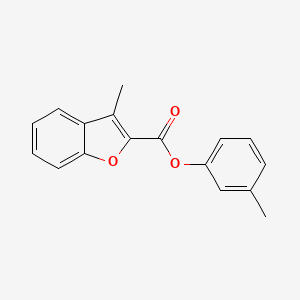![molecular formula C13H16N2O5 B4892027 N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine, also known as ZMMA, is a synthetic molecule that has been studied for its potential applications in scientific research. ZMMA is a derivative of asparagine, an amino acid that is found in many proteins and plays an important role in various biological processes. ZMMA has been shown to have a number of interesting properties that make it a promising tool for researchers in a variety of fields.
Mécanisme D'action
The mechanism of action of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is based on its ability to selectively modify specific amino acid residues in proteins. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine contains a benzyl ester group that can react with the amino group of lysine residues in proteins, resulting in the formation of a covalent bond between the protein and N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. This covalent modification can be used to selectively block or modify specific amino acid residues in proteins, allowing researchers to study the role of these residues in various biological processes.
Biochemical and Physiological Effects:
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been shown to have a number of interesting biochemical and physiological effects. For example, N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been shown to inhibit the activity of a number of enzymes, including proteases and kinases. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is its ability to selectively modify specific amino acid residues in proteins. This allows researchers to study the role of these residues in various biological processes, and can provide valuable insights into the structure and function of proteins. However, there are also some limitations to the use of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. For example, N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine used in experiments is not too high.
Orientations Futures
There are a number of potential future directions for research on N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine. One area of interest is the development of new methods for synthesizing N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine and related molecules. Another area of interest is the development of new applications for N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine in scientific research, such as in the study of protein-protein interactions. Finally, there is also potential for the development of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Méthodes De Synthèse
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine can be synthesized using a variety of methods, but one common approach involves the reaction of N-methylasparagine with benzyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine as a white solid, which can be purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has been studied for a variety of scientific applications, including as a tool for studying protein structure and function. One of the key advantages of N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine is that it can be used to selectively modify specific amino acid residues in proteins, which can allow researchers to probe the role of these residues in various biological processes. N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine has also been used as a tool for studying enzyme mechanisms, as it can be used to selectively block the active site of enzymes and thereby inhibit their activity.
Propriétés
IUPAC Name |
4-amino-2-[methyl(phenylmethoxycarbonyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(10(12(17)18)7-11(14)16)13(19)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H2,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDIYVSIFPKQFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)N)C(=O)O)C(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[[(benzyloxy)carbonyl](methyl)amino]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4891968.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![2-methoxy-5-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]phenol](/img/structure/B4892030.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)
![4-{2-[(6-phenyl-4-pyrimidinyl)thio]ethyl}morpholine](/img/structure/B4892048.png)